N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that incorporates elements of thiazolidinone chemistry, which has garnered attention for its potential biological activities. This compound belongs to a broader class of thiazolidinone derivatives known for their pharmacological properties, particularly as inhibitors of cyclooxygenase and lipoxygenase enzymes, which are important in inflammatory processes and other biological pathways.
The compound is cataloged under the CAS number 1105216-11-2 and is available for research purposes from various chemical suppliers. Its molecular formula is C16H23N3O5S, with a molecular weight of approximately 369.4359 g/mol. The structural representation includes functional groups that suggest potential interactions with biological targets, making it a candidate for further pharmacological investigation .
The synthesis of N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step synthetic routes that may include condensation reactions and cycloaddition processes. A common method involves the reaction between an appropriate thiazolidinone precursor and substituted phenyl amines or aldehydes under controlled conditions to yield the desired product.
The synthesis can be facilitated by using solvents such as dioxane or ethanol, often under reflux conditions to promote reaction efficiency. The reaction mechanisms generally involve nucleophilic attacks on electrophilic centers within the aromatic and thiazolidinone structures, leading to the formation of amide bonds and other functional groups characteristic of the final product .
The molecular structure of N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide features a thiazolidinone core with a dioxo substituent and an aromatic phenyl ring. The presence of oxolane (tetrahydrofuran) moiety indicates potential for solubility in organic solvents and interaction with biological membranes.
Key structural data include:
The compound can undergo various chemical reactions typical for thiazolidinones, including hydrolysis, reduction, and substitution reactions. These reactions can modify functional groups to enhance biological activity or alter solubility characteristics.
For instance, the dioxo group may participate in redox reactions under specific conditions, while the amide bonds can be hydrolyzed to yield corresponding carboxylic acids and amines. Understanding these reactivity patterns is crucial for designing derivatives with improved pharmacological profiles .
The mechanism of action for compounds like N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide often involves inhibition of cyclooxygenase enzymes (COX) and lipoxygenase (LOX). These enzymes are pivotal in converting arachidonic acid into prostaglandins and leukotrienes, mediators involved in inflammation.
Studies have shown that thiazolidinone derivatives exhibit varying degrees of inhibitory activity against COX and LOX enzymes. For example, certain modifications in the substituents on the thiazolidinone ring can significantly enhance binding affinity and selectivity towards these targets .
The compound is expected to be a solid at room temperature with specific melting points depending on purity. Its solubility profile suggests moderate solubility in polar solvents due to the presence of polar functional groups.
Key chemical properties include:
N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has potential applications in medicinal chemistry as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Ongoing research may explore its efficacy against various diseases linked to inflammation or oxidative stress.
Additionally, its structural features make it a candidate for further modification to enhance bioactivity or reduce side effects associated with traditional anti-inflammatory drugs . The exploration of its derivatives could lead to novel therapeutic agents with improved pharmacological profiles.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: